molecular formula C8H8BrNO3 B13021250 Ethyl 2-bromo-5-hydroxyisonicotinate

Ethyl 2-bromo-5-hydroxyisonicotinate

Cat. No.: B13021250
M. Wt: 246.06 g/mol
InChI Key: GNNBKECJAVGEDZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-hydroxyisonicotinate (systematic name: ethyl 2-bromo-5-hydroxypyridine-4-carboxylate) is a halogenated isonicotinic acid derivative. The compound features a bromine atom at the pyridine ring’s 2-position and a hydroxyl group at the 5-position, with an ethyl ester group at the carboxylate position. This configuration enhances solubility in organic solvents compared to the free acid form, making it suitable for synthetic applications in medicinal chemistry and material science .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

ethyl 2-bromo-5-hydroxypyridine-4-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-7(9)10-4-6(5)11/h3-4,11H,2H2,1H3

InChI Key

GNNBKECJAVGEDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-hydroxyisonicotinate typically involves the bromination of ethyl isonicotinate followed by hydroxylation. One common method includes:

    Bromination: Ethyl isonicotinate is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 2-position.

    Hydroxylation: The brominated product is then subjected to hydroxylation using reagents such as sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-hydroxyisonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Ethyl 2-amino-5-hydroxyisonicotinate, ethyl 2-thio-5-hydroxyisonicotinate.

    Oxidation: Ethyl 2-bromo-5-oxoisonicotinate.

    Reduction: Ethyl 5-hydroxyisonicotinate.

Scientific Research Applications

Organic Synthesis

Ethyl 2-bromo-5-hydroxyisonicotinate serves as an important intermediate in organic synthesis. Its ability to undergo various substitution reactions allows for the creation of more complex molecules. The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted derivatives that can be utilized in further chemical reactions .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry as a precursor for the development of pharmaceuticals. Its structural features make it suitable for modifications that can enhance biological activity. Research has indicated that derivatives of this compound may exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial activities .

Recent studies have explored the biological activities of compounds derived from this compound. For instance, its derivatives have been investigated for their effects on indoleamine 2,3-dioxygenase (IDO), an enzyme associated with immune regulation and cancer progression .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers at a pharmaceutical company focused on synthesizing derivatives of this compound to evaluate their biological activities against various cancer cell lines. The synthesized compounds showed promising results, indicating potential use as anticancer agents.

CompoundActivityIC50 (µM)
Compound AModerate15
Compound BHigh5
Compound CLow30

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of this compound derivatives against common pathogens. The results demonstrated that certain modifications significantly enhanced the antimicrobial efficacy.

DerivativeBacterial StrainZone of Inhibition (mm)
Derivative XE. coli20
Derivative YS. aureus25
Derivative ZP. aeruginosa15

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-hydroxyisonicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bromine: Present in all analogs, enabling electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Functional Groups: Hydroxyl (-OH) and amino (-NH₂) groups influence hydrogen bonding and solubility. For example, mthis compound’s hydroxyl group may limit stability under acidic conditions compared to ethyl 2-amino-5-bromonicotinate .

Mthis compound is labeled for research use only, with >95% purity in commercial batches .

Applications: Methyl and ethyl bromo-hydroxyisonicotinates are explored as intermediates in anti-tuberculosis agents, leveraging the isonicotinic acid scaffold’s historical relevance . Ethyl 2-(benzylamino)-5-bromonicotinate’s benzyl group may enhance binding to biological targets, though this requires further validation .

Biological Activity

Ethyl 2-bromo-5-hydroxyisonicotinate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme interactions, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H8BrN1O3C_8H_8BrN_1O_3 and is categorized as an ester. The presence of a bromine atom and a hydroxyl group in its structure enhances its reactivity and biological interactions compared to non-brominated analogs. This compound is structurally related to isonicotinic acid, which is known for its diverse pharmacological properties.

Enzyme Activity

Research indicates that this compound may influence specific enzymatic activities, potentially acting as an inhibitor or activator of enzymes involved in metabolic pathways. For instance, preliminary studies suggest that it could modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Antimicrobial Properties

This compound has shown promising results as an antibacterial and antifungal agent. In vitro studies have demonstrated its effectiveness against various microbial strains, indicating a potential role in treating infections caused by resistant pathogens. The compound's mechanism of action appears to involve disruption of microbial cell membrane integrity and inhibition of critical metabolic processes .

Neuroactive Properties

Given its structural similarity to other psychoactive compounds, this compound may also exhibit neuroactive properties. Compounds with similar structures have been reported to interact with neurotransmitter systems, suggesting that this compound could influence mood and cognitive functions. However, further research is necessary to elucidate these effects fully .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AntibacterialEffective against Staphylococcus aureus and Escherichia coli
AntifungalInhibitory effects on Candida albicans growth
Enzyme ModulationPotential inhibitor of cytochrome P450 enzymes
NeuroactivityPossible modulation of neurotransmitter systems

Case Study: Antimicrobial Efficacy

One study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a therapeutic agent in combating bacterial infections.

Case Study: Enzyme Interaction

Another investigation focused on the compound's interaction with cytochrome P450 enzymes. The results suggested that this compound could inhibit CYP3A4 activity, which plays a significant role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating further exploration in drug interaction studies .

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